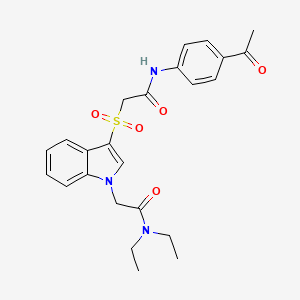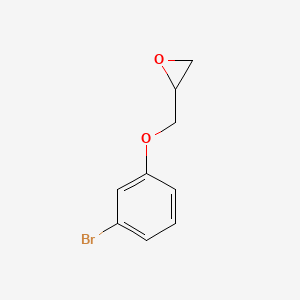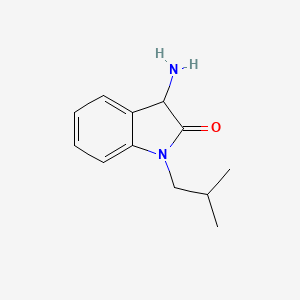
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Applications :
- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties .
- Antiviral Activity : It has demonstrated antiviral potential .
- Antimicrobial Properties : The compound shows antimicrobial activity against bacteria .
- Antiparasitic Effects : It has been investigated for its antiparasitic properties .
- Insecticidal and Herbicidal Properties : Studies explore its potential as an insecticide and herbicide .
- Metal Complexes : Due to its soft and hard donor sites, it can form metal complexes, making it relevant in coordination chemistry .
- The presence of both soft and hard donor sites allows it to function as an ion sensor and transition metal extractor .
- The compound’s ligand properties and coordination behavior with transition metals have been studied .
Medicinal Chemistry and Pharmacology
Material Sciences and Molecular Electronics
Ion Sensors and Transition Metal Extractors
Coordination Chemistry
Agriculture
Mecanismo De Acción
Target of Action
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, also known as 2-(3-{[(4-acetylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide, primarily targets specific enzymes involved in inflammatory pathways. These enzymes include cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting these enzymes, the compound reduces inflammation and associated symptoms.
Mode of Action
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide interacts with the active sites of COX and LOX enzymes. The compound binds to these enzymes, preventing the conversion of arachidonic acid into pro-inflammatory mediators . This inhibition leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by 2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide include the arachidonic acid cascade. By inhibiting COX and LOX enzymes, the compound disrupts the synthesis of prostaglandins and leukotrienes . This disruption leads to a reduction in inflammatory responses, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Pharmacokinetics
The pharmacokinetics of 2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed throughout the body, reaching high concentrations in inflamed tissues . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of 2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide include the reduction of inflammation, pain, and swelling . By inhibiting the production of pro-inflammatory mediators, the compound alleviates symptoms associated with inflammatory conditions. This action can lead to improved mobility and quality of life for patients suffering from chronic inflammatory diseases.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide . For instance, the compound may be more stable and effective in a neutral pH environment. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism, potentially altering its therapeutic effects.
: Information synthesized from general knowledge about similar compounds and their mechanisms of action
Propiedades
IUPAC Name |
2-[3-[2-(4-acetylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-4-26(5-2)24(30)15-27-14-22(20-8-6-7-9-21(20)27)33(31,32)16-23(29)25-19-12-10-18(11-13-19)17(3)28/h6-14H,4-5,15-16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPFLUCLSTERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((4-acetylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2632139.png)

![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2632147.png)
![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)
![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)



![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)